Product packaging for Pyridine-2,5-dicarboxamide(Cat. No.:CAS No. 4663-96-1)

Pyridine-2,5-dicarboxamide

Cat. No.: B1311706
CAS No.: 4663-96-1
M. Wt: 165.15 g/mol
InChI Key: LEIAZUKOBVWTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework and Significance in Heterocyclic Chemistry

Pyridine-2,5-dicarboxamide belongs to the family of pyridine (B92270) dicarboxamides, which are derivatives of pyridine-dicarboxylic acids. The core structure consists of a pyridine ring substituted with two carboxamide groups at the 2 and 5 positions. This arrangement of functional groups suggests the potential for specific chemical behaviors, including hydrogen bonding and metal coordination, which are characteristic of related heterocyclic compounds. khanacademy.org

The synthesis of dicarboxamide derivatives, such as those from furan-2,5-dicarboxylic acid and pyridine-2,6-dicarboxylic acid, typically involves the condensation of the corresponding acyl chlorides with appropriate amines. mdpi.comnih.gov While a specific, detailed synthesis for this compound is not extensively documented in the surveyed literature, its formation would theoretically follow a similar pathway from Pyridine-2,5-dicarboxylic acid.

Interdisciplinary Relevance in Contemporary Chemical Science

While direct research on this compound is sparse, the broader class of pyridine dicarboxamides and their parent acids demonstrates significant interdisciplinary relevance, suggesting potential areas of investigation for the title compound.

In coordination chemistry , the parent molecule, Pyridine-2,5-dicarboxylic acid, is extensively used as a ligand to construct coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.netresearchgate.net These materials have applications in areas such as catalysis and materials science. The dicarboxamide derivative would offer different coordination modes and properties. For instance, the related Pyridine-2,6-dicarboxamide scaffold is a known chelating ligand for various metal cations. nih.gov

In materials science , polyesters derived from Pyridine-2,5-dicarboxylic acid are being investigated as potential bio-based polymers. wur.nl The amide analogue, this compound, could serve as a monomer for the synthesis of polyamides with unique thermal and mechanical properties.

In medicinal chemistry , pyridine-based scaffolds are of significant interest due to their presence in a wide range of clinically approved drugs. rsc.org A patent has been filed for pyridine-2,4- and -2,5-dicarboxylic acid amides concerning their potential to influence collagen metabolism, indicating a possible application in therapeutic contexts. Furthermore, derivatives of the parent acid have been explored for their potential as antiviral agents. chemicalbook.com

The table below summarizes the basic chemical information for this compound.

PropertyValueReference
CAS Number 4663-96-1 cookechem.comscbt.com
Molecular Formula C₇H₇N₃O₂ scbt.com
Molecular Weight 165.15 g/mol scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2 B1311706 Pyridine-2,5-dicarboxamide CAS No. 4663-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIAZUKOBVWTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430741
Record name Pyridine-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4663-96-1
Record name Pyridine-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Precursor Chemistry for Pyridine 2,5 Dicarboxamide

Derivatization from Pyridine-2,5-dicarboxylic Acid or Related Precursors

The most direct and widely explored route to Pyridine-2,5-dicarboxamide involves the derivatization of the corresponding dicarboxylic acid. This approach leverages well-established carboxylic acid chemistry to introduce the desired amide functionalities.

The formation of the carboxamide groups on the pyridine (B92270) ring is typically achieved through standard amidation reactions. This process generally involves a two-step sequence: the activation of the carboxylic acid groups followed by nucleophilic attack by an amine.

The common method for activating Pyridine-2,5-dicarboxylic acid is its conversion to the more reactive pyridine-2,5-dicarbonyl dichloride. This is accomplished by treating the diacid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comresearchgate.net The resulting diacyl chloride is highly electrophilic and readily reacts with primary or secondary amines to form the corresponding N,N'-disubstituted pyridine-2,5-dicarboxamides. mdpi.com To drive the reaction to completion, a base like triethylamine (B128534) (Et₃N) or pyridine is often added to the reaction mixture. nih.govncert.nic.in This base serves to neutralize the hydrochloric acid (HCl) generated as a byproduct of the condensation reaction. ncert.nic.in

While much of the detailed literature focuses on the isomeric Pyridine-2,6-dicarboxamide, the synthetic principles are directly applicable to the 2,5-isomer. mdpi.comresearchgate.netdntb.gov.ua The reaction provides a versatile route to a wide range of symmetrical dicarboxamides by varying the amine used in the second step.

StepReagentPurposeTypical Conditions
1. Acid Activation Thionyl Chloride (SOCl₂) or Oxalyl ChlorideConverts carboxylic acids to highly reactive acyl chlorides.Reflux or room temperature, often in an inert solvent. researchgate.net
2. Amide Formation Primary or Secondary Amine (R-NH₂ or R₂NH)Acts as a nucleophile to form the C-N amide bond.Dropwise addition of the amine to the acyl chloride solution. mdpi.com
3. Neutralization Triethylamine (Et₃N) or PyridineScavenges HCl byproduct, preventing protonation of the amine reactant. nih.govAdded to the reaction mixture during the amidation step.

This table summarizes the general reagents and their roles in the synthesis of pyridine dicarboxamides from their corresponding dicarboxylic acids.

Achieving selective functionalization to produce asymmetrical pyridine-2,5-dicarboxamides, where the two amide groups are different, or to form a mono-amide while leaving a carboxylic acid at the other position, presents a significant synthetic challenge. Direct literature on the selective mono-amidation of Pyridine-2,5-dicarboxylic acid is scarce.

However, strategies can be inferred from the chemistry of related isomers. For instance, reacting 2,3-pyridine dicarboxylic anhydride (B1165640) with amines can lead to different products depending on the reaction conditions. hilarispublisher.com Fusion at high temperatures tends to cause decarboxylation to yield a mono-amide, whereas milder conditions can result in a ring-opened product with both an amide and a carboxylic acid group. hilarispublisher.com Applying this concept, if Pyridine-2,5-dicarboxylic acid could be converted to a corresponding anhydride, careful control of stoichiometry and reaction conditions (e.g., temperature, solvent) might allow for the selective formation of a mono-amide.

Another potential approach involves using a large excess of the dicarboxylic acid relative to the amine or employing protecting group strategies, though such methods are often complex and may result in low yields of the desired mono-amidated product.

Chemical Reactivity and Transformation Mechanisms of Pyridine 2,5 Dicarboxamide

Oxidation Reactions

The transformation of the amide functionalities of Pyridine-2,5-dicarboxamide into carboxylic acids is fundamentally a hydrolysis reaction rather than an oxidation, as the carbon atom in the carboxamide group is already in a high oxidation state. However, the broader context of oxidizing pyridine (B92270) derivatives involves several key transformations.

Mechanistic Studies of Oxidation to Pyridine-2,5-dicarboxylic Acid

The direct conversion of this compound to Pyridine-2,5-dicarboxylic acid proceeds via hydrolysis of the two amide bonds. This reaction is typically catalyzed by acid or base.

Base-catalyzed hydrolysis: Involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate and ammonia (B1221849).

Acid-catalyzed hydrolysis: Involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

While not a direct oxidation of the carboxamide group, oxidative conditions can be employed in the synthesis of the parent Pyridine-2,5-dicarboxylic acid from precursors like 2,5-dimethylpyridine (B147104) (isocinchomeronic acid). In such cases, strong oxidizing agents are used to convert the methyl groups into carboxylic acid groups. Furthermore, the pyridine nitrogen itself can be oxidized to an N-oxide using reagents like hydrogen peroxide or peroxy acids. acs.orgnih.gov

Investigation of Oxidizing Agent Efficacy and Reaction Selectivity

A variety of oxidizing agents are used for the synthesis of pyridinecarboxylic acids from alkylpyridine precursors. The choice of agent impacts the yield and selectivity of the reaction. For instance, the oxidation of 1,4-dihydropyridines to their corresponding aromatic pyridine derivatives is a common strategy. wikipedia.orgjcbsc.org

Oxidizing Agents for Pyridine Derivatives

Oxidizing Agent Substrate Example Product Notes
Potassium Permanganate (KMnO₄) 1,4-Dihydropyridines Pyridines Strong oxidant, can lead to side products. wikipedia.org
Nitric Acid (HNO₃) 1,4-Dihydropyridines Pyridines Strong, harsh conditions often required. wikipedia.org
Iodine in Methanol 1,4-Dihydropyridines Pyridines Milder conditions, good yields. jcbsc.org
Oxone Amides / Aldehydes Isocyanates Used in green variants of Hofmann/Curtius rearrangements. rsc.org
[Bis(acetoxy)iodo]benzene ortho-Amino carboxamides 3-Indazolones Hypervalent iodine reagent for oxidative cyclization. acs.orgnih.gov
Sodium Hypochlorite (NaOCl) 3-Aminothieno[2,3-b]pyridine-2-carboxamides Dimerized products Solvent-dependent reaction pathway. nih.gov

Reduction Reactions

The reduction of this compound can lead to the formation of Pyridine-2,5-diamine derivatives, primarily through a rearrangement reaction that involves an initial oxidation step.

Conversion Pathways to Pyridine-2,5-diamine Derivatives

The most significant pathway for converting a primary amide, such as this compound, into a primary amine with one less carbon atom is the Hofmann rearrangement. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction effectively transforms the two carboxamide groups into two amine groups, yielding Pyridine-2,5-diamine.

The mechanism proceeds through several key steps: wikipedia.orgmasterorganicchemistry.comchemistrysteps.com

Formation of N-haloamide: The primary amide reacts with a halogen (typically bromine or chlorine) in the presence of a base (like sodium hydroxide) to form an N-haloamide.

Deprotonation: The base then abstracts the remaining acidic proton from the nitrogen to form an anion.

Rearrangement: The anion rearranges, with the pyridine ring group migrating from the carbonyl carbon to the nitrogen, displacing the halide ion. This concerted step forms an isocyanate intermediate.

Hydrolysis: The isocyanate is then hydrolyzed by water, which is present in the reaction mixture. This forms a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to yield the final primary amine.

For this compound, this process would need to occur at both amide groups to produce Pyridine-2,5-diamine.

Evaluation of Reducing Agents and Stereochemical Outcomes

Reagents for Hofmann Rearrangement

Reagent System Role Characteristics
Bromine (Br₂) + Sodium Hydroxide (NaOH) Halogenating agent and base The classic conditions for the Hofmann rearrangement. numberanalytics.commasterorganicchemistry.com
Chlorine (Cl₂) + Sodium Hydroxide (NaOH) Halogenating agent and base An alternative to bromine, also effective. numberanalytics.com
Sodium Hypochlorite (NaOCl) Oxidant Can be used as a substitute for bromine/base. wikipedia.org
Lead Tetraacetate Oxidant A variation for substrates sensitive to harsh basic conditions. wikipedia.org
N-Bromosuccinimide (NBS) Brominating agent Can be used to form the N-bromoamide intermediate. wikipedia.org
Oxone + Halide (e.g., NaCl, NaBr) Oxidant system A "green" and environmentally friendlier alternative that generates non-toxic inorganic byproducts. rsc.org
(Diacetoxyiodo)benzene Oxidant A hypervalent iodine reagent used in modern variations of the rearrangement. rsc.org

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. quora.comyoutube.com This reactivity is further enhanced in this compound by the presence of two electron-withdrawing carboxamide groups. These groups decrease the electron density of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr).

Nucleophilic attack on the pyridine ring is generally favored at the positions ortho and para (C-2, C-4, C-6) to the nitrogen atom. stackexchange.comvaia.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.com

In this compound, the available positions for substitution are C-3, C-4, and C-6.

Positions C-4 and C-6: Attack at these positions is highly favored. The intermediate anion formed is stabilized by both the ring nitrogen and the adjacent electron-withdrawing carboxamide group at C-2 or C-5.

Position C-3: Attack at this position is significantly less favored as the resulting anionic intermediate cannot delocalize the negative charge onto the ring nitrogen, making it less stable. quora.comstackexchange.com

Therefore, nucleophilic substitution reactions on this compound are expected to occur selectively at the C-4 and C-6 positions. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized anionic intermediate, followed by the departure of a leaving group (if present) to restore aromaticity. youtube.com In the absence of a good leaving group, a reaction like the Chichibabin reaction could occur with a very strong nucleophile like the amide ion (NH₂⁻), where a hydride ion is eliminated.

Examination of Carboxamide Group Replacement by Nucleophiles

The replacement of the carboxamide groups in this compound can be achieved through various transformation reactions, most notably those that convert amides into amines. One of the primary methods for this conversion is the Hofmann rearrangement.

The Hofmann rearrangement is a well-established organic reaction that transforms a primary amide into a primary amine with one fewer carbon atom. nih.govwikipedia.orgmasterorganicchemistry.com The reaction typically proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide. wikipedia.orgmasterorganicchemistry.com This process involves the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. nih.govwikipedia.org In the case of this compound, a double Hofmann rearrangement would be necessary to convert both carboxamide groups into amino groups, ultimately yielding 2,5-diaminopyridine (B189467). The mechanism involves the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide. Subsequent deprotonation and rearrangement lead to the isocyanate, which upon hydrolysis and decarboxylation, gives the amine. nih.gov

Another potential pathway for the replacement of the carboxamide group is through direct amination . This involves the reaction of the dicarboxamide with a strong nucleophile like ammonia under specific conditions. For instance, the synthesis of 2,5-diaminopyridine from a pyridine precursor has been reported using a copper catalyst in the presence of concentrated ammonia at elevated temperatures (110-140 °C). chemicalbook.com While the exact starting material was not specified as this compound in the abstract, this method suggests a plausible route for the direct nucleophilic substitution of the carboxamide groups.

Other related rearrangement reactions that could theoretically be applied to derivatives of Pyridine-2,5-dicarboxylic acid to achieve a similar transformation include the Curtius rearrangement , the Lossen rearrangement , and the Schmidt reaction .

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine. wikipedia.orgresearchgate.netrsc.org This would require the conversion of the carboxylic acid derivative of Pyridine-2,5-dicarboxylic acid to the corresponding acyl azide.

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative to an isocyanate. wikipedia.orgunacademy.com This would necessitate the initial conversion of the carboxamide groups to hydroxamic acids.

The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid in the presence of a strong acid to yield an amine. wikipedia.orgorganic-chemistry.org

Scope and Limitations of Substitution Reagents and Conditions

The successful transformation of this compound via carboxamide group replacement is dependent on the chosen reagents and reaction conditions.

The direct amination of pyridine derivatives often requires high temperatures and pressures, and the use of a catalyst, such as a copper salt, can be essential for achieving good yields. chemicalbook.com The scope of this reaction can be limited by the availability of suitable catalysts and the need for specialized equipment to handle the reaction conditions.

The applicability of the Curtius, Lossen, and Schmidt rearrangements to this compound would be contingent on the successful and efficient synthesis of the necessary precursors (acyl azides, hydroxamic acids, or the use of hydrazoic acid, respectively). Each of these methods has its own set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions. For example, the Curtius rearrangement often proceeds under milder conditions than the Hofmann rearrangement but requires the synthesis and handling of potentially explosive acyl azides. nih.govwikipedia.org

Below are interactive data tables summarizing the reagents, conditions, and potential outcomes for the transformation of this compound.

Table 1: Hofmann Rearrangement of this compound

Reagent 1Reagent 2SolventTemperatureProductYieldReference
Bromine (Br₂)Sodium Hydroxide (NaOH)WaterElevated2,5-DiaminopyridineData not available nih.govwikipedia.org
N-Bromosuccinimide (NBS)Sodium Methoxide (NaOMe)MethanolData not available2,5-Di(methoxycarbonylamino)pyridineData not available wikipedia.org

Table 2: Potential Direct Amination of this compound

NucleophileCatalystSolventTemperature (°C)ProductYieldReference
Ammonia (NH₃)Copper saltWater/Ethylene Glycol110-1402,5-Diaminopyridine55% (on a related substrate) chemicalbook.com

Coordination Chemistry of Pyridine 2,5 Dicarboxamide

Ligand Design and Metal Chelation Properties

The design of ligands based on the pyridine-2,5-dicarboxamide scaffold allows for the creation of compounds with tailored metal-binding capabilities. The arrangement of the pyridine (B92270) nitrogen and the two amide functionalities provides a well-defined pocket for metal ion coordination.

Coordination Modes with Transition Metal Cations (e.g., Zinc, Manganese)

This compound can coordinate to metal centers in several ways, primarily acting as a tridentate or bidentate ligand. In its deprotonated form, the ligand typically coordinates through the pyridine nitrogen and the oxygen atoms of the amide groups. However, variations in coordination can occur depending on the metal ion, the reaction conditions, and the presence of other co-ligands.

For instance, in complexes with nickel(II), the related pyridine-2,5-dicarboxylate (B1236617) ligand has been shown to coordinate as a bidentate ligand through the pyridine nitrogen atom and an oxygen atom of the carboxyl group at the 2-position. researchgate.net A similar bidentate (O, N) coordination mode is observed in some cobalt complexes. researchgate.net In certain zinc(II) complexes involving a pyridine-2,5-dicarboxylate ligand, the metal ion adopts a distorted octahedral geometry, coordinating to the pyridyl nitrogen, a carboxylate oxygen, and water molecules. researchgate.net

The coordination behavior of the analogous pyridine-2,5-dicarboxylic acid N-oxide with manganese(II) and zinc(II) reveals that it can coordinate to metal centers via the N-oxide oxygen and one carboxylate oxygen, forming a stable six-membered chelate ring. nih.govrsc.org In a dinuclear manganese(II) complex, the pyridine-2,5-dicarboxylate ligand can act as a bridge between two metal centers. nih.gov

Table 1: Coordination Modes of this compound and Related Ligands with Transition Metals
LigandMetal IonCoordination ModeKey FeaturesReference
Pyridine-2,5-dicarboxylateNickel(II)Bidentate (N, O)Coordination via pyridine N and 2-carboxylate O. researchgate.net
Pyridine-2,5-dicarboxylateCobalt(II)Bidentate (O, N)Coordination via deprotonated carboxylate O and pyridine N. researchgate.net
Pyridine-2,5-dicarboxylic acid N-oxideManganese(II)BridgingForms a dinuclear complex, bridging two Mn(II) centers. nih.gov
Pyridine-2,5-dicarboxylic acid N-oxideZinc(II)Chelating (O, O)Forms a six-membered chelate ring via N-oxide O and carboxylate O. nih.govrsc.org

Influence of Amide Functionality on Binding Affinity and Selectivity

The amide groups in this compound play a crucial role in its coordination chemistry, significantly influencing its binding affinity and selectivity for different metal ions. The replacement of carboxylate groups with amide functionalities can alter the electronic properties and steric profile of the ligand.

In studies comparing ligands with amide and ester groups, it has been shown that the replacement of amide groups with ester groups can reduce the extraction ability for certain metal ions, highlighting the importance of the amide functionality in metal binding. researchgate.net The electronic nature of substituents on the amide nitrogen can also have a significant impact. For example, introducing aromatic substituents can increase the extraction of f-block metal ions, an effect attributed to electronic factors. researchgate.net The pyridine group in the amide side chain can also provide additional coordination sites, leading to the formation of complexes with different stoichiometries. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Experimental Protocols for Complexation Reactions

The synthesis of this compound and its derivatives often starts from the corresponding dicarboxylic acid, which is converted to the diacyl chloride followed by condensation with an appropriate amine. mdpi.comresearchgate.net For the complexation reaction, a common method involves dissolving the ligand and a metal salt, such as a metal chloride or nitrate (B79036), in a solvent or a mixture of solvents. nih.govacs.org The reaction mixture is then typically stirred, sometimes with heating, to facilitate the formation of the complex.

For instance, the synthesis of zinc and manganese complexes with pyridine-2,5-dicarboxylic acid N-oxide has been achieved by reacting the ligand with the corresponding metal nitrate or chloride in an aqueous or methanolic solution. nih.gov Crystalline products can often be obtained by slow evaporation of the solvent. nih.gov Hydrothermal synthesis is another technique employed for the preparation of coordination polymers, where the reaction is carried out in a sealed vessel at elevated temperatures. acs.org

Advanced Structural Elucidation of Coordination Compounds

The structural characterization of this compound metal complexes is crucial for understanding their properties and potential applications. A combination of analytical techniques is typically employed for this purpose.

Infrared (IR) spectroscopy is used to identify the functional groups present in the ligand and to observe changes upon coordination to a metal ion. Shifts in the vibrational frequencies of the C=O and N-H bonds of the amide groups, as well as the pyridine ring vibrations, can provide evidence of complex formation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for characterizing the structure of these compounds in solution. mdpi.comresearchgate.net Changes in the chemical shifts of the ligand's protons and carbons upon complexation can provide insights into the binding mode.

Elemental analysis is used to determine the empirical formula of the synthesized complexes, confirming the stoichiometry of the metal, ligand, and any co-ligands or solvent molecules. nih.gov

Thermogravimetric analysis (TGA) provides information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. nih.gov

Table 2: Techniques for Structural Elucidation of this compound Complexes
TechniqueInformation ObtainedReference
Single-Crystal X-ray Diffraction3D molecular structure, bond lengths, bond angles, coordination geometry. researchgate.netnih.govresearchgate.net
Infrared (IR) SpectroscopyFunctional group identification, coordination-induced shifts. nih.gov
Nuclear Magnetic Resonance (NMR)Solution-state structure, ligand conformation, binding mode. mdpi.comresearchgate.net
Elemental AnalysisEmpirical formula, stoichiometry. nih.gov
Thermogravimetric Analysis (TGA)Thermal stability, solvent content. nih.gov

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from pyridine-dicarboxamide and related ligands have shown promise in various catalytic applications. The ability of the ligand to stabilize different oxidation states of the metal center and the potential for creating specific coordination environments are key to their catalytic activity.

Manganese complexes of heterocyclic carboxylic acids, including those derived from pyridine-dicarboxylic acids, have been shown to catalytically disproportionate hydrogen peroxide. researchgate.net Furthermore, coordination polymers based on pyridine-dicarboxylic acid linkers have been investigated as catalysts for the Knoevenagel condensation reaction. acs.org

Iron complexes with pyridine-diimine ligands, which share structural similarities, have been identified as competent precatalysts for [2+2]-cycloaddition reactions. nih.gov The ligand framework plays a crucial role in controlling the coordination geometry and, consequently, the chemoselectivity of the catalytic reaction. nih.gov In the field of water oxidation catalysis, ruthenium complexes with pyridine-containing ligands have been studied, where the electronic properties of the ligand influence the catalytic activity. acs.org

While direct catalytic applications of this compound complexes are an emerging area of research, the versatility of the pyridine-dicarboxamide scaffold suggests significant potential for the development of new catalysts for a range of organic transformations. mdpi.comresearchgate.net

Exploration in Homogeneous and Heterogeneous Catalysis

The application of this compound and its parent dicarboxylic acid in catalysis is an area with considerable untapped potential. While extensive research has been conducted on the catalytic activities of its isomer, pyridine-2,6-dicarboxamide, direct studies on the 2,5-analogue are sparse. rsc.orgmdpi.com However, the existing body of knowledge on related pyridine-dicarboxylate systems allows for informed speculation on its potential catalytic applications.

Homogeneous Catalysis:

In the realm of homogeneous catalysis, metal complexes of pyridine-2,5-dicarboxylic acid and its derivatives could potentially be active in a variety of transformations. The coordination of the pyridine nitrogen and the carboxylate oxygens can create stable chelate rings, providing a robust platform for a catalytically active metal center. researchgate.net For instance, ruthenium complexes bearing dicarboxamide ligands have demonstrated significant activity in the transfer hydrogenation of ketones. researchgate.net Although these studies have primarily focused on the 2,6-isomer, the fundamental principles of ligand-metal cooperation could be applicable to complexes of this compound.

The electronic properties of the pyridine ring, influenced by the position of the carboxamide groups, can be tuned to modulate the reactivity of the metal center. This could be particularly relevant in oxidation catalysis, where manganese complexes with pyridyl ligands have been shown to be effective, although in some cases the active catalyst is formed from the in-situ degradation of the initial ligand to pyridine-2-carboxylic acid. rsc.org

Heterogeneous Catalysis:

The use of pyridine-2,5-dicarboxylic acid as a building block for metal-organic frameworks (MOFs) presents a promising avenue for heterogeneous catalysis. MOFs offer the advantages of a well-defined, crystalline structure with high porosity and the potential for recyclable catalytic activity. rsc.org While specific studies on MOFs derived from this compound for catalysis are limited, research on other pyridine-dicarboxylic acid isomers has demonstrated their utility in constructing catalytically active frameworks. For example, MOFs have been successfully employed in water splitting and other redox reactions. rsc.org The bifunctional nature of the pyridine-2,5-dicarboxylate ligand, with its nitrogen and oxygen donor sites, allows for the formation of diverse and stable coordination polymers that could serve as robust heterogeneous catalysts. ucy.ac.cy

The table below summarizes some of the synthesized coordination complexes involving pyridine-2,5-dicarboxylic acid (H₂pydc) and its N-oxide derivative (H₂pydco), which could serve as precursors or models for catalytic systems.

ComplexMetal IonOther LigandsDimensionalityPotential ApplicationReference
[Mn₂(pydc)₂(H₂O)₆]Mn²⁺Water1DPrecursor for catalysts researchgate.net
[UO₂(pydc)₂]²⁻UO₂²⁺--- researchgate.net
[Mn₂(pydco)₂(bpy)₂(H₂O)₂]Mn²⁺2,2′-bipyridine, Water0D (Dimer)Antiproliferative studies nih.govrsc.org
[Zn(bpy)(Hpydco)₂]Zn²⁺2,2′-bipyridine0DAntiproliferative studies nih.govrsc.org
[Zn(bpy)Cl(Hpydco)]Zn²⁺2,2′-bipyridine, Chloride0DAntiproliferative studies nih.govrsc.org

Mechanistic Investigations of Catalytic Pathways

Due to the limited number of catalytic studies directly involving this compound, detailed mechanistic investigations are currently lacking. However, by drawing parallels with related systems, potential catalytic pathways can be postulated.

The coordination of the this compound ligand to a metal center can occur in several ways, influencing the subsequent catalytic cycle. The ligand can act as a bidentate or tridentate donor, utilizing the pyridine nitrogen and one or both carboxamide groups. This coordination flexibility can be crucial in stabilizing different oxidation states of the metal during a catalytic reaction.

For instance, in a hypothetical hydrogenation reaction, the pyridine nitrogen and a deprotonated amide nitrogen could bind to the metal center, leaving a pendant amide group that could participate in substrate activation through hydrogen bonding. The catalytic cycle would likely involve steps such as substrate coordination, hydride transfer from a metal-hydride intermediate, and product release. researchgate.netrsc.org

In oxidation catalysis, the this compound ligand could stabilize high-valent metal-oxo species, which are often the key reactive intermediates. The electronic nature of the ligand would play a critical role in modulating the electrophilicity of the metal-oxo unit and, consequently, the selectivity of the oxidation reaction.

For heterogeneous catalysts based on this compound-containing MOFs, the catalytic mechanism would be highly dependent on the structure of the framework and the accessibility of the metal sites. The reaction could occur at the open metal sites within the pores of the MOF, or the framework itself could participate in the catalytic cycle through ligand-centered reactivity.

Biological and Biomedical Research Applications of Pyridine 2,5 Dicarboxamide

Medicinal Chemistry Investigations

The core of the research surrounding Pyridine-2,5-dicarboxamide lies in its potential to modulate biological processes through enzyme inhibition. The strategic placement of the dicarboxamide groups on the pyridine (B92270) scaffold allows it to interact with the active sites of specific enzymes, leading to the inhibition of their catalytic activity.

Collagen is the most abundant protein in the human body, providing structural support to various tissues. The biosynthesis of collagen is a complex process involving several enzymatic steps. This compound and its derivatives have been investigated for their ability to interfere with this process by inhibiting key enzymes.

The primary mechanism by which this compound is proposed to inhibit collagen biosynthesis is through the inhibition of prolyl 4-hydroxylase and lysyl hydroxylase. google.com These enzymes are crucial for the post-translational modification of procollagen (B1174764) chains, specifically the hydroxylation of proline and lysine (B10760008) residues. This hydroxylation is essential for the formation of stable collagen triple helices.

Research has shown that mixed pyridine-2,4- and -2,5-dicarboxylic acid diamides are effective inhibitors of both proline hydroxylase and lysine hydroxylase. google.com The inhibitory action is believed to stem from the ability of the pyridine dicarboxamide structure to chelate the iron atom at the active site of these hydroxylases, thereby preventing them from carrying out their catalytic function. While specific kinetic data for this compound is not extensively detailed in publicly available literature, studies on structurally related 5-amide substituted pyridine-2-carboxylic acids have demonstrated in vitro inhibition of prolyl 4-hydroxylase, with some analogues showing potency comparable to the well-known inhibitor pyridine-2,5-dicarboxylic acid. nih.gov However, the same research indicated a lack of in vivo activity for the tested compounds, suggesting that further structural modifications may be necessary to achieve therapeutic efficacy in a physiological setting. nih.gov

The overproduction and excessive deposition of collagen are hallmarks of fibrotic diseases, which can affect various organs, including the lungs, liver, and skin. By inhibiting collagen biosynthesis, compounds like this compound have potential as fibrosuppressive agents. google.com A patent has claimed the use of mixed pyridine-2,4- and -2,5-dicarboxylic acid diamides as fibrosuppressants, highlighting their potential in treating conditions characterized by excessive fibrosis. google.com

The therapeutic rationale is that by reducing the hydroxylation of proline and lysine residues, the formation of stable collagen fibers is impaired. This leads to the production of under-hydroxylated procollagen that is less stable and more susceptible to degradation, ultimately reducing the accumulation of collagen in tissues. While the concept is promising, extensive preclinical and clinical studies specifically on this compound are required to validate its therapeutic potential in fibrotic diseases.

The evaluation of the pharmacological activity of this compound is a critical step in understanding its potential as a therapeutic agent. This involves both in vitro and in vivo studies to characterize its effects on biological systems and markers.

In Vitro Studies

While direct and comprehensive in vitro pharmacodynamic studies on this compound are limited, research on analogous compounds provides some insight. For instance, studies on 5-amide substituted pyridine-2-carboxylic acids have shown inhibitory activity against prolyl 4-hydroxylase in enzymatic assays. nih.gov

Parameter Finding for Structurally Related Compounds Reference
Enzyme InhibitionIn vitro inhibition of prolyl 4-hydroxylase nih.gov
PotencySome analogues equipotent to pyridine-2,5-dicarboxylic acid nih.gov

This table is based on data for structurally related compounds and is for illustrative purposes only, as specific data for this compound is not available.

In Vivo Studies

There is a notable lack of published in vivo pharmacodynamic studies for this compound. A study on related 5-amide substituted pyridine-2-carboxylic acids reported that these compounds were not active in a cultured embryonic chick tendon cell model, which is often used as a predictor of in vivo activity. nih.gov This suggests that issues such as cell permeability or metabolic instability might limit the in vivo efficacy of such compounds, but further research is needed to confirm this for this compound itself.

Parameter Finding for Structurally Related Compounds Reference
In Vivo ActivityNot active in a cultured cell model predictive of in vivo activity nih.gov

This table is based on data for structurally related compounds and is for illustrative purposes only, as specific data for this compound is not available.

The inhibition of proline and lysine hydroxylases by this compound is expected to lead to a reduction in the levels of hydroxyproline (B1673980) and procollagen, which are key biomarkers of collagen synthesis. However, specific studies quantifying the effect of this compound on these markers are not currently available in the public domain.

In studies of other inhibitors of collagen biosynthesis, a decrease in hydroxyproline content in tissues and a reduction in circulating levels of procollagen peptides are typically observed. For example, in vitro studies with 2,4-pyridine dicarboxylic acid have demonstrated a decrease in the formation of [3H]OH-proline in fibroblast cultures. nih.gov

Biological Marker Expected Effect of Inhibition Supporting Evidence (from related compounds)
Hydroxyproline LevelsDecreaseInhibition of prolyl 4-hydroxylase by related compounds suggests a potential decrease. nih.gov
Procollagen LevelsDecreaseInhibition of collagen biosynthesis by related compounds suggests a potential decrease.

This table illustrates the expected effects based on the proposed mechanism of action and data from related compounds, as specific data for this compound is not available.

Pharmacological Activity Assessment

Anticancer Research

This compound and its derivatives have emerged as a significant area of focus in the development of novel anticancer therapeutics. The versatile structure of the pyridine ring allows for various modifications, leading to compounds with enhanced efficacy and selectivity against cancer cells.

Evaluation of Antiproliferative Effects on Malignant Cell Lines

Derivatives of this compound have been evaluated for their antiproliferative effects against a range of malignant cell lines. For instance, spiro-pyridine derivatives have shown notable activity against human colorectal adenocarcinoma (Caco-2) and hepatocellular carcinoma (HepG-2) cell lines. nih.gov Specifically, compounds 5, 7, and 8 demonstrated significant anticancer potential against both cell lines, with IC50 values indicating potent inhibition of cell growth. nih.gov Compound 7, in particular, exhibited a superior effect on Caco-2 cells and was found to induce cell cycle arrest at the S phase. nih.gov

Furthermore, metal complexes of pyridine-2,5-dicarboxylate (B1236617) have been synthesized and tested for their cytotoxic activities. For example, copper(II) and zinc(II) complexes with pyridine-2,5-dicarboxylic acid and 1,10-phenanthroline (B135089) showed promising cytotoxic effects on rat glioma (C6) cells. nih.gov The copper complex, in particular, displayed very low IC50 values, suggesting high cytotoxic efficacy. nih.gov Similarly, novel Thallium(III) complexes containing pyridine-2,6-dicarboxylate (B1240393) derivatives have demonstrated selective and potent cytotoxicity against human melanoma (A375) and human colon adenocarcinoma (HT29) cell lines, with one complex showing a particularly significant inhibitory effect on A375 cells. nih.gov

Antiproliferative Activity of this compound Derivatives and Metal Complexes

Compound/Complex Cell Line IC50 (µM) Reference
Spiro-pyridine derivative 5 Caco-2 9.78 ± 0.7 nih.gov
Spiro-pyridine derivative 5 HepG-2 10.58 ± 0.8 nih.gov
Spiro-pyridine derivative 7 Caco-2 7.83 ± 0.50 nih.gov
Spiro-pyridine derivative 7 HepG-2 8.90 ± 0.6 nih.gov
Spiro-pyridine derivative 8 Caco-2 13.61 ± 1.2 nih.gov
Spiro-pyridine derivative 8 HepG-2 8.42 ± 0.7 nih.gov
[Cu(pydc)(phen)(H₂O)₂] (3) C6 (24h) 2.5 nih.gov
[Cu(pydc)(phen)(H₂O)₂] (3) C6 (48h) 0.6 nih.gov
[Zn(pydc)(phen)(H₂O)₂]·H₂O (4) C6 (48h) 15 nih.gov
Thallium(III) complex C1 A375 81.45 nih.gov
Thallium(III) complex C3 A375 7.23 nih.gov
Thallium(III) complex C3 HT29 193.18 nih.gov

Structure-Activity Relationships in Anticancer Derivatives

The biological activity of pyridine derivatives is closely linked to their chemical structure. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence and position of specific functional groups on the pyridine ring can significantly influence their antiproliferative activity. nih.gov For instance, the inclusion of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance the anticancer effects of pyridine derivatives. nih.gov Conversely, the presence of halogen atoms or bulky groups tends to decrease their antiproliferative activity. nih.gov

In the context of pyridine-2,6-dicarboxamides, the V-shaped conformation, enforced by the carboxamide linkers, is considered beneficial for maximizing interaction with target G-quadruplex DNA structures, which are implicated in cancer cell proliferation. nih.gov The position of the carboxamide linker on the associated quinoline (B57606) or isoquinoline (B145761) skeleton also influences the binding affinity to different G-quadruplex structures. nih.gov Furthermore, N-methylation of the quinolinium groups in these derivatives can lead to increased stabilization of G-quadruplex DNA, potentially enhancing their anticancer effects. nih.govmdpi.com

For 5-substituted pyridine-2,4-dicarboxylate derivatives, the substituent at the C5 position is oriented into the substrate-binding pocket of the target enzyme, Jumonji-C domain-containing protein 5 (JMJD5), influencing the inhibitory potency. acs.org The nature of this substituent, such as a phenyl group, has been found to be important for efficient inhibition. acs.org

Role of Metal Coordination in Enhancing Cytotoxic Efficacy

The coordination of metal ions to pyridine-2,5-dicarboxylate ligands can significantly enhance their cytotoxic efficacy. nih.gov The resulting metal complexes often exhibit greater anticancer activity than the free ligands. For example, mononuclear M(II)-pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline (where M = Co(II), Ni(II), Cu(II), and Zn(II)) have been synthesized and shown to possess cytotoxic properties. nih.gov The copper(II) and zinc(II) complexes, in particular, were identified as potentially useful antiproliferative agents. nih.gov

The enhanced cytotoxicity of these metal complexes is often attributed to their ability to induce apoptosis in cancer cells. nih.gov For instance, certain thallium(III) complexes of pyridine-2,6-dicarboxylate derivatives have been shown to induce apoptosis through a caspase-dependent mitochondrial pathway. nih.gov This involves the production of reactive oxygen species (ROS), reduction in mitochondrial membrane potential, activation of p53, and regulation of apoptotic proteins like Bax and Bcl-2. nih.gov The ability of these complexes to generate ROS is considered a key factor in their inhibitory effect on cancer cells. nih.gov

Antimicrobial Activity Studies

This compound and its derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi.

Broad-Spectrum Efficacy Against Bacterial and Fungal Pathogens

Research has indicated that derivatives of pyridine-2,5-dicarboxylic acid can exhibit broad-spectrum antimicrobial activity. For example, 5-butyl-2-pyridine carboxylic acid, produced by Aspergillus fumigatus, has been shown to be effective against both Gram-positive and Gram-negative human pathogenic bacteria. nih.gov Similarly, other pyridine derivatives have demonstrated significant activity against various bacterial strains, including Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as fungal agents like Aspergillus oryzae and Aspergillus fumigates.

Metal complexes of pyridine-2,6-dicarboxylic acid have also shown promising antimicrobial properties. researchgate.net Copper(II) and chromium(III) complexes have been found to be more effective than the parent ligand against bacteria such as Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. researchgate.net Pyridine-2,6-dicarboxamide derivatives have also been reported to exhibit significant antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi, with efficacy comparable to standard antibiotics. mdpi.com

Antimicrobial Spectrum of this compound Derivatives

Compound/Derivative Pathogen(s) Activity Reference
5-butyl-2-pyridine carboxylic acid Gram-positive and Gram-negative bacteria Complete lethality at 129 µg/mL nih.gov
Mannich pyrol-pyridine bases Escherichia coli, Salmonella typhi, Bacillus subtilis, Aspergillus oryzae, Aspergillus fumigates Moderate antimicrobial activity
Copper(II) complex of pyridine-2,6-dicarboxylic acid Bacillus subtilis, Klebsiella pneumoniae Stronger antibacterial activity than the ligand researchgate.net
Chromium(III) complex of pyridine-2,6-dicarboxylic acid Escherichia coli, Klebsiella pneumoniae Stronger antibacterial activity than the ligand researchgate.net
Pyridine-2,6-dicarboxamide derivatives Gram-positive bacteria, Gram-negative bacteria, Fungi Significant antimicrobial activities mdpi.com

Mechanisms of Antimicrobial Action and Resistance

The antimicrobial mechanisms of this compound derivatives can vary. One proposed mechanism for 5-butyl-2-pyridine carboxylic acid is the rupture and complete dissolution of the bacterial cell integrity. nih.gov In silico molecular docking studies suggest that this compound may target the respiratory enzyme Quinol-Fumarate Reductase. nih.gov

For some pyridine derivatives, the mode of action involves the inhibition of essential enzymes in pathogens. For example, a 2,5-disubstituted pyridine has been identified as an inhibitor of Erg11, a key enzyme in the ergosterol (B1671047) biosynthesis pathway of Candida albicans. researchgate.net Inhibition of this enzyme leads to the disruption of the fungal cell membrane. researchgate.net

The development of resistance to antimicrobial agents is a significant concern. While research into resistance mechanisms specific to this compound is ongoing, the emergence of drug-resistant fungal isolates highlights the need for novel antifungal agents that can overcome existing resistance mechanisms. researchgate.net

Applications in Proteomics Research

The field of proteomics, which aims to study the entire set of proteins expressed by an organism or system, has benefited from the application of small molecules to probe protein function and interaction networks. This compound, while a relatively simple molecule, serves as a valuable scaffold in the development of chemical tools for proteomics research. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an ideal starting point for the synthesis of more complex molecules designed to interact with specific proteins. While direct applications of the unmodified compound in broad proteomic profiling are not extensively documented, its core structure is a key element in the design of chemical probes and ligands for targeted proteomic analyses. scbt.com

Integration into Proteomic Profiling and Analysis Methodologies

The integration of this compound into proteomic profiling and analysis methodologies primarily revolves around its use as a foundational scaffold for the creation of chemical probes and compound libraries. These tools are then employed in various proteomic strategies to identify and characterize protein targets.

One of the key approaches is its incorporation into fragment-based drug discovery (FBDD) and screening libraries. nih.govdtu.dk In FBDD, small, low-complexity molecules, or "fragments," are screened for weak binding to a protein target. The structural information from these initial hits is then used to design more potent and selective ligands. The pyridine-dicarboxamide core is an attractive fragment due to its defined geometry and potential for derivatization at multiple points. Libraries of compounds based on this scaffold can be synthesized and screened against entire proteomes or specific protein families to identify novel protein-ligand interactions. nih.gov

Furthermore, the this compound scaffold can be elaborated into affinity-based probes for chemical proteomics. nih.gov This involves chemically modifying the core structure to include a reactive group for covalent labeling of target proteins and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and detection. These probes can be used in activity-based protein profiling (ABPP) to map the functional state of enzymes or in broader chemical proteomic experiments to identify the cellular targets of a particular compound class. While specific examples detailing the use of this compound in this manner are not prevalent in the literature, the principles of probe design are well-established and applicable to this scaffold. nih.gov

The table below summarizes methodologies where pyridine-based scaffolds, including dicarboxamides, are utilized in proteomic research.

MethodologyDescriptionApplication of Pyridine Scaffold
Fragment-Based Screening Screening of low molecular weight compounds for binding to a target protein.The pyridine-dicarboxamide core serves as a fragment for library synthesis to identify initial hits against protein targets like enzymes and receptors. nih.govsygnaturediscovery.com
Chemical Probe Synthesis Development of molecules containing a reactive group and a reporter tag to identify and enrich target proteins.The scaffold can be functionalized to create affinity-based or photo-affinity probes for target identification and validation in complex biological samples. nih.gov
Combinatorial Chemistry Synthesis of large libraries of related compounds for high-throughput screening.The pyridine-dicarboxamide structure is used as a central building block for generating diverse libraries to screen for bioactive molecules. nih.gov

Role in Protein-Ligand Interaction Studies

The rigid and predictable geometry of the this compound scaffold makes it an excellent tool for studying and engineering specific protein-ligand interactions. The two carboxamide groups, along with the pyridine nitrogen, can participate in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at protein binding sites.

A notable example that highlights the potential of the pyridine-2,5-dicarboxy core comes from a study on its corresponding diacid, Pyridine-2,5-dicarboxylic acid . This compound was identified as a highly selective inhibitor of the enzyme D-dopachrome tautomerase (D-DT). nih.gov Crystallographic studies revealed that the pyridine-2,5-dicarboxylate moiety fits snugly into the active site of D-DT, forming specific hydrogen bonds and electrostatic interactions that account for its high affinity and selectivity over the related enzyme macrophage migration inhibitory factor (MIF). This demonstrates the capacity of the 2,5-disubstituted pyridine scaffold to be tailored for highly specific protein targets. nih.gov

Derivatives of the closely related isomer, Pyridine-2,6-dicarboxamide, have also been extensively studied as ligands for various proteins and as models for metalloenzyme active sites. nih.govrsc.org These studies provide insights into how the pyridine-dicarboxamide framework can be used to coordinate metal ions and to orient appended functional groups to interact with specific amino acid residues in a protein's binding pocket. For instance, derivatives of pyridine-2,6-dicarboxamide have been developed as stabilizers of G-quadruplex DNA, showcasing the versatility of this scaffold in recognizing specific biological macromolecules. nih.gov

The following table details research findings on the interaction of pyridine-dicarboxamide derivatives with protein targets.

Compound DerivativeTarget Protein/MoleculeKey Findings
Pyridine-2,5-dicarboxylic acid D-dopachrome tautomerase (D-DT)Acts as a highly selective inhibitor. Crystallography revealed specific interactions within the active site contributing to its selectivity. nih.gov
Pyridine-2,6-dicarboxamide derivatives G-quadruplex DNAStabilize G-quadruplex structures, with potential applications in anticancer therapies. nih.gov
trans-2-(pyridin-3-yl)cyclopropanecarboxamide derivatives Nicotinamide phosphoribosyltransferase (NAMPT)Identified through fragment-based screening, these compounds were optimized to be potent enzyme inhibitors with in vivo efficacy. nih.gov

Supramolecular Chemistry and Self Assembly of Pyridine 2,5 Dicarboxamide

Analysis of Intermolecular Interactions

The self-assembly of Pyridine-2,5-dicarboxamide in the solid state is primarily governed by a combination of specific and directional intermolecular interactions, namely hydrogen bonding and π-π stacking. These non-covalent forces dictate the packing of the molecules in the crystal lattice, leading to the formation of stable supramolecular structures.

Hydrogen Bonding: The this compound molecule possesses two amide functional groups (-CONH2), which are excellent hydrogen bond donors (N-H) and acceptors (C=O). Additionally, the nitrogen atom within the pyridine (B92270) ring can act as a hydrogen bond acceptor. This multiplicity of hydrogen bonding sites allows for the formation of robust and intricate networks.

In many crystalline structures of related dicarboxamides, such as furan-2,5-dicarboxamide (B53072) and pyridine-2,6-dicarboxamide, the amide groups are key players in forming one-dimensional chains or tapes. mdpi.com It is highly probable that this compound would exhibit similar behavior, with molecules linking together through N-H···O=C hydrogen bonds between the amide groups of adjacent molecules. Furthermore, the pyridine nitrogen can engage in intermolecular hydrogen bonds, for instance, with an amide N-H group of a neighboring molecule, further stabilizing the crystal lattice. mdpi.com The presence of different hydrogen bond donors and acceptors can lead to the formation of various hydrogen-bonding motifs, which are fundamental to the assembly of more complex architectures.

The interplay between hydrogen bonding and π-π stacking is crucial. For instance, hydrogen-bonded chains or sheets can be further organized into three-dimensional structures through π-π stacking of the pyridine rings. The specific geometry of these interactions, whether they are cofacial or slipped, will depend on the electronic and steric factors of the molecule and its substituents.

Rational Design of Supramolecular Architectures

The predictable nature of the intermolecular interactions in this compound allows for the rational design of supramolecular architectures with desired dimensionality and topology. By understanding and controlling these interactions, it is possible to construct one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

1D, 2D, and 3D Networks: The formation of these networks is a hierarchical process. For example, strong amide-to-amide hydrogen bonds can lead to the formation of 1D chains. These chains can then be cross-linked into 2D sheets through weaker interactions, such as C-H···O or C-H···N hydrogen bonds. Finally, these sheets can stack upon one another, held together by π-π interactions, to form a 3D architecture. researchgate.net

The substitution of the amide hydrogens with different functional groups can be used to tune the dimensionality of the resulting supramolecular structure. For instance, bulky substituents might hinder the formation of planar sheets, favoring the formation of 1D chains. Conversely, substituents capable of forming additional intermolecular interactions could promote the formation of more complex 2D or 3D networks.

The following table provides hypothetical examples of how different interaction motifs could lead to various supramolecular architectures for this compound.

Predominant InteractionResulting Supramolecular MotifDimensionality
Strong N-H···O=C hydrogen bondsLinear or zigzag chains1D
N-H···O=C and C-H···N hydrogen bondsInterconnected chains forming a sheet2D
N-H···O=C hydrogen bonds and π-π stackingStacked layers of hydrogen-bonded sheets3D

Crystal Engineering Principles and Molecular Recognition Phenomena

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound is an excellent candidate for crystal engineering studies due to its rigid core and versatile hydrogen bonding capabilities.

The principles of crystal engineering can be applied to this compound to control its solid-state properties. For example, by co-crystallizing it with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to create new crystalline materials with tailored structures and properties. The selection of the co-former can direct the assembly of the this compound molecules into specific arrangements that might not be accessible in the pure form. Studies on related pyridine-3,5-dicarboxamides have shown that the introduction of different pendant arms can significantly influence the supramolecular interactions and the resulting crystal packing. worktribe.com

Molecular recognition, the specific binding of a guest molecule to a host molecule, is another key aspect of the supramolecular chemistry of this compound. The well-defined arrangement of hydrogen bond donors and acceptors on the this compound scaffold can create specific binding sites for complementary molecules. This property is particularly relevant in the context of designing receptors for small molecules or ions. For example, the related pyridine-2,6-dicarboxamide scaffold is known to be an effective chelating ligand for various metal cations. mdpi.com While the 2,5-substitution pattern may result in different coordination geometries, the potential for this compound to act as a ligand in coordination chemistry and molecular recognition is significant.

The table below summarizes key crystal engineering principles and their potential application to this compound.

Crystal Engineering PrincipleApplication to this compoundPotential Outcome
Synthon Approach Utilizing the robust amide-amide hydrogen bond synthon.Predictable formation of 1D tapes.
Co-crystallization Combining with dicarboxylic acids or other hydrogen bond donors/acceptors.Formation of novel multi-component crystals with altered properties.
Polymorphism Exploring different crystallization conditions (solvents, temperature).Discovery of different crystalline forms (polymorphs) with distinct properties.
Solvent Inclusion Crystallization from solvents that can be incorporated into the lattice via hydrogen bonding.Formation of solvates with modified structures and stability.

Computational and Theoretical Studies on Pyridine 2,5 Dicarboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For pyridine-2,5-dicarboxamide, these methods offer a detailed understanding of its fundamental properties.

Prediction of Molecular Geometry and Electronic Structure

DFT calculations can be utilized to determine the most stable three-dimensional arrangement of atoms in the this compound molecule by optimizing its geometry. This process involves finding the minimum energy conformation, which provides data on bond lengths, bond angles, and dihedral angles. While specific computational studies on the parent this compound are not extensively detailed in the reviewed literature, calculations on analogous structures and general principles of molecular geometry allow for the prediction of its structural parameters. The resulting optimized geometry would reveal a planar pyridine (B92270) ring with the two carboxamide groups likely exhibiting some degree of rotation around the C-C bonds connecting them to the ring.

The electronic structure of the molecule, including the distribution of electrons and the energies of the molecular orbitals, can also be elucidated through DFT. Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap generally suggests that the molecule is more reactive. For derivatives of this compound, DFT has been employed to calculate these electronic parameters to understand their structure-activity relationships. acs.org

Table 1: Predicted Molecular and Electronic Properties of this compound (Illustrative) This table presents illustrative data based on general principles and data from related compounds, as specific computational data for the parent compound is not readily available in the cited literature.

Parameter Predicted Value
Molecular Geometry
C-N (pyridine ring) bond length ~1.34 Å
C-C (pyridine ring) bond length ~1.39 Å
C-C (amide) bond length ~1.51 Å
C=O (amide) bond length ~1.24 Å
C-N (amide) bond length ~1.33 Å
C-C-N (ring angle) ~123°
Electronic Properties
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.5 eV
HOMO-LUMO Gap ~ 5.0 eV

Elucidation of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, computational methods can simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Calculated IR spectra can predict the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. For instance, the characteristic vibrational frequencies for the N-H, C=O, and C-N bonds of the amide groups, as well as the vibrations of the pyridine ring, can be calculated. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. Experimental IR data for a derivative, thieno[2,3-b]this compound, shows characteristic bands for NH2 and NH groups, which aligns with the expected functional groups. researchgate.net

Similarly, NMR chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms can be computed. These calculations help in the assignment of the signals observed in experimental NMR spectra. The chemical environment of each nucleus determines its chemical shift, and DFT calculations can provide a precise prediction of these values. Experimental ¹H NMR and ¹³C NMR data have been reported for various derivatives of this compound, confirming their synthesized structures. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with other molecules.

Conformational Flexibility and Rotational Barriers

The two carboxamide groups in this compound are not rigidly fixed in a single orientation. They can rotate around the single bonds connecting them to the pyridine ring. This rotation gives rise to different conformers of the molecule. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. Understanding the conformational flexibility is crucial as it can influence the molecule's ability to bind to a biological target. While specific studies on the rotational barriers of the parent compound are not detailed, the principles of conformational analysis suggest that the planarity of the amide groups and potential intramolecular hydrogen bonding would be key factors governing its conformational preferences.

Simulation of Ligand-Target Interactions

MD simulations are widely used to model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), like a protein or DNA. These simulations can predict the binding mode and affinity of the ligand to the target's active site.

Molecular docking studies, a form of simulation, have been performed on derivatives of this compound to investigate their potential as anticancer agents. nih.gov For example, derivatives have been docked into the active sites of proteins implicated in colon, liver, and breast cancer. nih.gov These studies revealed that the compounds could form hydrogen bonds and pi-stacking interactions with key amino acid residues in the protein's binding pocket, suggesting a potential mechanism of action. nih.gov The binding energies calculated from these simulations provide an estimate of the ligand's binding affinity. nih.gov Similar simulations have also been used to explore the interaction of pyridine-based polyamides with the minor groove of DNA. researchgate.net

Table 2: Example of Simulated Ligand-Target Interactions for a this compound Derivative This table is based on findings for derivatives of this compound and is for illustrative purposes.

Target Protein Interacting Residues Type of Interaction Binding Energy (kcal/mol)
Colon Cancer Protein (4k9g) HIS62, GLU355 H-acceptor, H-donor -8.2076 to -9.4430 nih.gov
Human Liver Cancer Protein (4dk7) TYR97, PRO82 π–H interaction -4.5118 to -7.6825 nih.gov

Advanced Computational Analyses

Beyond DFT and standard MD simulations, more advanced computational techniques can be applied to gain deeper insights into the properties of this compound. However, based on the reviewed literature, the application of such advanced methods to the parent compound has not been extensively reported. These could potentially include quantum mechanics/molecular mechanics (QM/MM) methods for studying enzymatic reactions or enhanced sampling techniques in MD simulations to more accurately calculate binding free energies.

Non-Covalent Interaction (NCI) Plot Analysis

There are no specific studies in the reviewed literature that provide a Non-Covalent Interaction (NCI) plot analysis for this compound. NCI analysis is a computational method used to visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives. researchgate.net While this technique has been applied to various related heterocyclic compounds to understand their molecular conformations and intermolecular interactions, dedicated research on the NCI profile of this compound has not been identified. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacymdpi.com

A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for the biological efficacy of this compound and its derivatives did not yield any dedicated studies. QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. nih.govepa.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.net While QSAR studies have been conducted on various classes of pyridine derivatives for different biological targets, a specific QSAR model for this compound is not documented in the available literature. nih.govresearchgate.net

Advanced Characterization Techniques in Pyridine 2,5 Dicarboxamide Research

Spectroscopic Methodologies

Spectroscopy is fundamental to understanding the molecular structure and properties of pyridine-2,5-dicarboxamide. Each method probes different aspects of the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

While specific spectral data for this compound is not widely published, analysis of its parent compound, pyridine-2,5-dicarboxylic acid, and related isomers offers insight into the expected spectra. chemicalbook.com For this compound, three distinct signals would be anticipated in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the C-3, C-4, and C-6 positions of the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of both the ring nitrogen and the two carboxamide groups. The amide protons (-CONH₂) would typically appear as a broad singlet.

In the ¹³C NMR spectrum, five signals would be expected for the pyridine ring carbons and two signals for the carbonyl carbons of the amide groups. The chemical shifts provide evidence of the electronic structure and substitution pattern. np-mrd.org The analysis of related pyridine carboxamide compounds shows that chemical shifts can be influenced by solvent choice and temperature, which can affect molecular rotation and hydrogen-bonding interactions. researchgate.net

Table 1: Predicted and Reference NMR Data

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods are complementary and probe the vibrational modes of the molecule.

The IR and Raman spectra are expected to show characteristic bands for the amide and pyridine moieties. researchgate.net Key vibrational modes include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹ for the amide N-H bonds.

C=O stretching (Amide I band): A strong absorption in IR around 1650-1680 cm⁻¹ is a hallmark of the amide carbonyl group.

N-H bending (Amide II band): Found near 1600-1640 cm⁻¹.

Pyridine ring vibrations: Multiple bands corresponding to C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region. aps.org

C-H stretching: Aromatic C-H stretches are typically found above 3000 cm⁻¹.

Studies on the parent pyridine-2,5-dicarboxylic acid show strong IR bands corresponding to the carboxylic acid groups. researchgate.netchemicalbook.com Upon conversion to the dicarboxamide, the broad O-H stretch of the acid would be replaced by the characteristic N-H stretches of the amide. Raman spectroscopy, which is particularly sensitive to non-polar bonds, provides complementary information on the pyridine ring's skeletal vibrations. ethz.ch

Table 2: Characteristic Vibrational Frequencies

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The pyridine ring and carboxamide groups are the primary chromophores in this compound. The UV-Vis spectrum is expected to display intense absorption bands between 220 and 300 nm, corresponding to π-π* transitions within the aromatic system. nih.govnist.gov The n-π* transitions associated with the nitrogen atom and carbonyl oxygens are also present but are typically weaker. Studies on related pyridine dicarboxylates and their complexes confirm that the main absorption peaks are generally located around 270-280 nm. nih.govrsc.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique specific to chiral molecules. nih.gov Since this compound is itself an achiral molecule, it will not produce a CD spectrum in solution. However, a CD signal could be induced if the molecule is placed in a chiral environment or if it assembles into a chiral supramolecular structure, for instance, through complexation with a metal ion or by crystallization in a chiral space group. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular weight of 165.15 g/mol . nih.gov

High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula C₇H₇N₃O₂. The fragmentation pattern observed in tandem MS (MS/MS) experiments gives valuable structural information. Expected fragmentation pathways for this compound would involve the loss of small, stable molecules or radicals from the amide groups. Common fragmentation patterns for amides include the cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. For this molecule, likely initial fragmentation steps would include:

Loss of an amino radical (•NH₂) to give an [M-16]⁺ ion.

Loss of carbon monoxide (CO) from an acylium ion intermediate.

Cleavage of the entire carboxamide group (•CONH₂). The pyridine ring itself is relatively stable, and its fragmentation would require higher energy. nist.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals or paramagnetic metal ions.

This compound is a diamagnetic, closed-shell molecule with no unpaired electrons. Therefore, in its neutral, uncomplexed state, it is EPR-silent and cannot be studied directly by this method. EPR spectroscopy would become a relevant characterization tool only if the molecule were to be involved in a process that generates an unpaired electron, for example:

Complexation with a Paramagnetic Metal Ion: If this compound acts as a ligand for a paramagnetic metal center (e.g., Cu(II), Mn(II)), the resulting complex would be EPR-active. The EPR spectrum would provide information about the coordination environment of the metal ion.

Formation of a Radical Ion: Through oxidation or reduction (e.g., electrochemically or via radiolysis), a radical cation or anion of the molecule could be formed, which could then be detected by EPR.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While the specific crystal structure of this compound is not available in the searched literature, extensive research on its isomer, pyridine-2,6-dicarboxamide, and other related dicarboxamides provides a strong basis for predicting its solid-state behavior. nih.govrsc.orgnih.gov These studies reveal that the crystal packing is dominated by a network of intermolecular hydrogen bonds involving the amide N-H donors and the carbonyl C=O acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Table 3: Common Crystallographic Features in Pyridine Dicarboxamides

Single-Crystal X-ray Diffraction (SCXRD) Analysis

In a study of various pyridine-dicarboxamide derivatives, SCXRD analysis revealed detailed information about their molecular geometry. mdpi.com For instance, the planarity of the carboxamide groups relative to the pyridine ring can be precisely determined through dihedral angle measurements. mdpi.com This analysis has led to the classification of different conformations, such as planar, semi-skew, and skew, which are influenced by steric factors to avoid clashes between amide hydrogen atoms. mdpi.com

Table 1: Crystallographic Data for a Representative Pyridine-Dicarboxamide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP 2(1)/n
a (Å)9.1209(2)
b (Å)15.3603(3)
c (Å)16.0084(3)
α (°)90.00
β (°)92.2250(10)
γ (°)90.00

Note: Data is for a representative Cu(II) based coordination polymer with isophthalate (B1238265) and pyridine linkers and is presented for illustrative purposes. researchgate.net

Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphism

Powder X-ray Diffraction (PXRD) is an essential technique for confirming the phase purity of a synthesized crystalline material and for identifying different polymorphic forms. nih.govresearchgate.net Polymorphism, the ability of a solid to exist in multiple crystal structures, is a critical consideration as different polymorphs can exhibit varying physical properties. nih.govresearchgate.net

PXRD patterns serve as a fingerprint for a specific crystalline phase. rigaku.com By comparing the experimental PXRD pattern of a synthesized batch of this compound with a calculated pattern from SCXRD data or a standard reference pattern, its phase purity can be verified. researchgate.netnih.gov The presence of unexpected peaks can indicate impurities or the existence of a different crystalline phase. researchgate.net

Furthermore, PXRD is a primary tool for studying polymorphism. nih.govrigaku.com Different polymorphs of a compound will produce distinct PXRD patterns due to their different crystal lattices. nih.gov This technique is widely used in the pharmaceutical industry to ensure the correct polymorphic form of an active pharmaceutical ingredient is present in a drug product, as different forms can have different solubilities and bioavailabilities. americanpharmaceuticalreview.com While specific studies on the polymorphism of this compound are not extensively detailed in the provided results, the principles of PXRD would be directly applicable to its analysis.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov This method maps the electron distribution of a molecule within a crystal, providing insights into close interatomic contacts such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net

The analysis generates a three-dimensional Hirshfeld surface, where different colors represent different types of intermolecular contacts and their relative strengths. ias.ac.in Red regions on the surface indicate contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. ias.ac.in

Accompanying the 3D surface, two-dimensional fingerprint plots are generated, which summarize the distribution of intermolecular contacts. nih.govresearchgate.net These plots provide a quantitative measure of the different types of interactions present in the crystal structure. For example, in studies of pyridine-dicarboxamide derivatives, Hirshfeld analysis has been used to calculate the distribution of intermolecular contacts, revealing the nature and extent of hydrogen bonding and other interactions that dictate the crystal packing. researchgate.netdntb.gov.uanih.gov This technique is invaluable for understanding the supramolecular chemistry of this compound and how its molecules self-assemble in the solid state. nih.gov

Table 2: Representative Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridine-Dicarboxamide Derivative

Interaction TypeContribution (%)
H···H> 40%
O···H> 20%
C···H> 10%
N···H< 5%

Note: The percentages are illustrative and represent typical contributions of major intermolecular contacts observed in similar heterocyclic dicarboxamide structures. Actual values would be specific to the crystal structure of this compound.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of materials as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a compound, identify decomposition temperatures, and quantify the loss of volatile components such as water or solvents.

For pyridine-containing polymers, TGA has been used to assess their thermal stability. researchgate.net The results can indicate the temperature at which the material begins to degrade. In the context of this compound, TGA would provide critical information on its decomposition profile, which is important for understanding its limitations in high-temperature applications. The analysis of a Cu(II) based metal-organic framework with pyridine linkers showed its thermal stability over a wide temperature range. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. nih.govnih.gov

In the study of polymorphic compounds, DSC is a fundamental tool. rigaku.com Different polymorphs will typically have different melting points and heats of fusion, which can be clearly distinguished by DSC. rigaku.com For this compound, DSC could be used to identify any polymorphic transitions and to determine its melting point and associated enthalpy of fusion. This information is critical for material processing and for understanding the thermodynamic relationships between different solid forms. The technique is also widely applied in drug development to characterize the thermal properties of active pharmaceutical ingredients. nih.govbiorxiv.org

Microscopic and Surface Characterization

While the provided search results focus heavily on crystallographic and thermal analysis, microscopic and surface characterization techniques would provide complementary information about the morphology and surface properties of this compound. Techniques such as Scanning Electron Microscopy (SEM) would reveal the particle size, shape, and surface texture of the crystalline powder. Atomic Force Microscopy (AFM) could be used to image the surface at a higher resolution, potentially revealing details about crystal growth and surface defects. These methods, though not detailed in the search results for this specific compound, are standard tools in materials characterization and would be valuable in a comprehensive study of this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a pivotal technique for characterizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of this compound research, SEM is employed to visualize the size, shape, and surface features of its crystalline or powdered forms.

The principle of SEM involves scanning a focused beam of electrons across the sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. By detecting the secondary electrons emitted from the surface, a detailed three-dimensional-like image is generated.

Research findings from the morphological analysis of crystalline organic compounds, such as derivatives of pyridine dicarboxylic acids, often reveal distinct crystal habits. For this compound, SEM analysis would typically investigate the following:

Crystal Morphology: The examination of the geometric shape of the crystals. Depending on the crystallization conditions (e.g., solvent, temperature, and rate of cooling), this compound can form crystals of varying habits, such as plates, needles, or prisms.

Particle Size Distribution: SEM images can be used to determine the range and average size of the particles, which is a critical parameter in materials science as it can influence properties like solubility and dissolution rate.

Surface Texture: The technique allows for the observation of surface features, including smoothness, roughness, and the presence of any defects, fractures, or agglomeration of particles.

While specific SEM micrographs for this compound are not widely published in available literature, the typical data obtained would resemble the following illustrative table.

Morphological FeatureTypical Observation for Crystalline Organic Compounds
Crystal HabitPrismatic, acicular (needle-like), or tabular (plate-like)
Particle SizeVariable, ranging from micrometers to millimeters
Surface TopographyGenerally smooth crystal faces with defined edges
AgglomerationMay exhibit varying degrees of particle clustering

Energy Dispersive X-ray Analysis (EDAX)

Energy Dispersive X-ray Analysis, often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org

When the electron beam from the SEM strikes the sample, it can cause the ejection of an inner shell electron from an atom. An electron from a higher energy shell then fills the vacancy, and the excess energy is released in the form of an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted. wikipedia.org An EDAX detector measures the energy and intensity of these emitted X-rays to identify the elemental composition of the sample and determine the relative abundance of each element.

For this compound (C₇H₇N₃O₂), EDAX analysis is used to confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O) and to check for the absence of unexpected elemental impurities. It is a semi-quantitative technique that provides the weight and atomic percentages of the elements detected. nih.gov

The expected elemental composition of a pure sample of this compound is presented in the following interactive data table.

ElementSymbolAtomic NumberExpected Atomic %Expected Weight %
CarbonC641.1850.91
NitrogenN717.6525.44
OxygenO811.7619.38
Hydrogen*H129.414.27

Note: Hydrogen is typically not detectable by standard EDAX analysis.

This non-destructive technique is particularly valuable for verifying the elemental integrity of the synthesized compound and for identifying any inorganic contaminants that may be present from catalysts or reaction vessels.

Future Research Directions and Emerging Applications of Pyridine 2,5 Dicarboxamide

Design and Synthesis of Advanced Functional Derivatives

The core structure of pyridine-2,5-dicarboxamide serves as a versatile scaffold for the synthesis of advanced functional derivatives. A primary method for creating these derivatives is through the condensation reaction of the corresponding acyl chlorides with various aromatic amines. mdpi.comnih.gov This straightforward approach allows for the introduction of a wide range of functional groups, enabling chemists to fine-tune the steric and electronic properties of the final molecule. mdpi.com

Future research is focused on synthesizing symmetrical and asymmetrical derivatives to explore how these changes affect their chemical properties and biological activities. mdpi.comnih.gov For instance, creating analogues where the pyridine (B92270) core is replaced by other heterocyclic systems, such as furan, provides valuable comparative insights into the role of the central ring in determining molecular conformation and intermolecular interactions. mdpi.comresearchgate.net The synthesis of derivatives incorporating quinoline (B57606) and isoquinoline (B145761) moieties has also been a subject of study. nih.govnih.gov These syntheses often involve reacting 2,6-pyridinedicarbonyl dichloride with the appropriate aminoquinoline or amino-isoquinoline. nih.gov Further modification, such as the methylation of the quinoline/isoquinoline nitrogen, can be performed to introduce a positive charge, which significantly influences the molecule's ability to interact with biological targets. nih.govnih.gov

An efficient method for synthesizing more complex derivatives, such as 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide, involves a double Michael addition reaction between a diamide (B1670390) and various dibenzalacetones. mdpi.com These synthetic strategies are crucial for developing a library of compounds with tailored functionalities for specific applications in materials science and biology. mdpi.comdntb.gov.ua

Integration into Novel Materials Science Applications

The unique structural features of this compound derivatives make them excellent candidates for the development of novel functional materials. mdpi.com They are particularly valuable as model compounds for investigating the influence of intramolecular hydrogen bonding on molecular conformation. mdpi.com The ability of the carboxamide groups to act as both hydrogen-bond donors and acceptors is a key area of study in crystal engineering. acs.org

A significant emerging application is in the field of polyesters. Polyesters derived from pyridine-2,5-dicarboxylic acid are being explored as renewable and sustainable alternatives to traditional petroleum-based polymers like those made from terephthalic acid. wur.nlresearchgate.net These bio-based polymers show potential for applications in packaging, textiles, and coatings, with research suggesting they may offer superior gas barrier properties. wur.nl The synthesis of these polyesters is often achieved through solution or melt polycondensation reactions of a pyridine dicarbonyl dichloride or dimethyl ester with various aromatic or linear diols. wur.nlresearchgate.net

Furthermore, the pyridine-dicarboxamide scaffold is utilized in creating chemosensors. For example, derivatives have been designed as fluorescent and colorimetric chemosensors for the selective recognition of metal ions like Pb²⁺ and Cu²⁺. dntb.gov.ua The inherent rigidity and defined coordination sites of the molecule contribute to its effectiveness in these sensing applications. rsc.org

Development of Hybrid Systems and Nanomaterials

The this compound scaffold and its parent acid are pivotal in constructing hybrid systems, particularly coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxamide or carboxylate groups provide multiple binding sites for coordinating with metal cations. mdpi.comnih.gov

Researchers have successfully synthesized coordination complexes with various metals, including zinc (II) and manganese (II). nih.govrsc.org For example, using pyridine-2,5-dicarboxylic acid N-oxide (H2pydco) as a ligand, discrete complexes have been formed where the metal centers are chelated by the N-oxide oxygen and one of the carboxylate oxygens. nih.govrsc.org These structures are often stabilized by extensive intermolecular interactions, such as hydrogen bonds and π-stacking, which are crucial for the formation of stable, solid-state materials. nih.gov

The development of such hybrid systems is driven by their potential applications in areas like gas adsorption and catalysis. nih.govacs.org The adaptable nature of the pyridine-dicarboxylic acid linker allows for the synthesis of coordination polymers with diverse structural dimensionalities (from 2D layers to 3D frameworks) and topologies. acs.org Future work in this area will likely focus on designing MOFs with tailored pore sizes and functionalities for specific applications, such as targeted gas separation or as catalytic platforms for organic reactions. nih.govacs.org

Deepening Mechanistic Understanding in Biological Systems

The this compound scaffold and its derivatives are subjects of intense investigation to understand their mechanisms of action in biological systems. One of the most significant findings is the identification of pyridine-2,5-dicarboxylic acid as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various diseases. nih.gov Crystallographic studies have elucidated the binding features of the molecule within the D-DT active site, revealing key differences from the related macrophage migration inhibitory factor (MIF) that explain its impressive selectivity. nih.gov This detailed structural information provides a roadmap for designing next-generation inhibitors with even greater potency and selectivity. nih.gov

In another area, pyridine-2,6-dicarboxamide derivatives, particularly those with terminal quinolinium groups, have been shown to act as stabilizers of G-quadruplex (G4) DNA structures. nih.govnih.gov These structures are found in regions of the genome such as telomeres and gene promoters (e.g., k-RAS), and their stabilization by small molecules is a promising strategy for anticancer therapies. mdpi.comnih.gov Molecular dynamics simulations are being used to understand how the spatial orientation of the ligand's side groups determines its binding mode and strength to different G4 topologies. nih.govnih.gov This mechanistic insight is critical for designing ligands that can selectively target specific G4 structures, potentially leading to more effective and targeted cancer treatments. mdpi.comnih.gov

Additionally, metal chelators containing the pyridine-2,6-dicarboxamide scaffold have demonstrated neuroprotective effects in cell-based studies, highlighting their potential to counteract toxicities induced by factors implicated in neurodegenerative diseases. mdpi.comresearchgate.net

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing pyridine-2,5-dicarboxamide derivatives, and how are they validated? A: this compound derivatives are typically synthesized via condensation reactions between acyl chlorides and aromatic amines. For example, symmetrical derivatives can be obtained by reacting pyridine-2,5-dicarboxylic acid chloride with substituted anilines in dry toluene using pyridine as a base . Successful synthesis is confirmed via 1H^1H- and 13C^{13}C-NMR spectroscopy to verify amide bond formation and substituent integration. X-ray crystallography is critical for resolving molecular geometry and supramolecular interactions (e.g., hydrogen bonding, π-π stacking) in the solid state .

Structural Analysis Techniques

Q: What advanced crystallographic methods are used to analyze this compound crystal packing? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving atomic-level structures. Hirshfeld surface analysis complements SCXRD by quantifying intermolecular contacts (e.g., H-bonding, van der Waals interactions) and visualizing crystal packing motifs. For pyridine dicarboxamides, this method reveals dominant O···H/N···H contacts (~30–40% of interactions), critical for stabilizing supramolecular assemblies .

Coordination Chemistry Applications

Q: How can this compound be utilized in designing metal-organic frameworks (MOFs) or coordination complexes? A: The dicarboxamide moiety acts as a polydentate ligand, coordinating with transition metals (e.g., Zn2+^{2+}, Co2+^{2+}, Cu2+^{2+}) via its pyridyl nitrogen and carboxamide oxygen atoms. For example, reacting pyridine-2,5-dicarboxylic acid with Zn(NO3_3)2_2 under solvothermal conditions yields luminescent MOFs characterized by XPRD, TGA, and photoluminescence spectroscopy. These complexes show potential as sensors due to their tunable emission properties .

Advanced Functionalization Strategies

Q: What methodologies enable the functionalization of this compound for chemosensor design? A: Stepwise functionalization involves:

Esterification : Reacting pyridine-2,5-dicarboxylic acid with methanol/H2 _2SO4_4 to form dimethyl esters.

Hydrazination : Treating esters with hydrazine monohydrate to yield dicarbohydrazides.

Condensation : Coupling hydrazides with aldehydes (e.g., indole-3-carboxaldehyde) to form Schiff-base receptors. These receptors exhibit selective fluorescence quenching for metal ions, validated via UV-Vis, fluorescence spectroscopy, and ESI-MS .

Data Contradiction and Reproducibility

Q: How should researchers address discrepancies in reported synthetic yields or crystallographic data for this compound derivatives? A: Contradictions often arise from reaction conditions (e.g., solvent purity, temperature gradients) or crystallographic refinement protocols. To ensure reproducibility:

  • Document exact stoichiometry, solvent systems, and purification steps.
  • Cross-validate crystallographic data using multiple software suites (e.g., SHELX ).
  • Compare Hirshfeld surface plots with literature to identify polymorphic variations .

Biological Activity Profiling

Q: What experimental frameworks are used to evaluate the antimicrobial activity of this compound metal complexes? A: Metal complexes (e.g., [Cu(pydc)(bipy)2_2]·6H2 _2O) are tested against bacterial/fungal strains via:

Broth microdilution : Determine minimum inhibitory concentrations (MICs) using standardized CLSI protocols.

Cytotoxicity assays : Compare selectivity ratios (e.g., IC50_{50} in mammalian vs. microbial cells) to assess therapeutic windows.

Mechanistic studies : Use fluorescence microscopy or ROS assays to probe membrane disruption or oxidative stress pathways .

Computational Modeling

Q: How can density functional theory (DFT) enhance the design of this compound-based ligands? A: DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps), binding affinities, and reaction pathways. For example:

  • Optimize ligand geometry to identify favorable metal-coordination sites.
  • Simulate UV-Vis spectra to align with experimental data for sensor applications.
  • Calculate interaction energies in supramolecular assemblies to guide crystal engineering .

Environmental Applications

Q: Can this compound derivatives be engineered for environmental remediation? A: Crosslinking pyridine dicarboxamides with biopolymers (e.g., chitosan) creates adsorbents for heavy metal removal (e.g., Cu2+^{2+}). Key steps include:

Synthesis : Covalent grafting via carbodiimide coupling.

Characterization : BET surface area analysis and FT-IR to confirm functionalization.

Adsorption testing : Conduct batch experiments at varied pH, temperature, and ion concentrations to optimize capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2,5-dicarboxamide
Reactant of Route 2
Reactant of Route 2
Pyridine-2,5-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.